molecular formula C14H13ClO3 B13966949 2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione CAS No. 88562-15-6

2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione

Cat. No.: B13966949
CAS No.: 88562-15-6
M. Wt: 264.70 g/mol
InChI Key: DSDOTEGZLUXIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H13ClO3 It is a derivative of cyclohexane-1,3-dione, featuring a chlorinated methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione typically involves the reaction of 2-chloro-5-methylbenzoyl chloride with cyclohexane-1,3-dione under basic conditions. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-methylbenzoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Its chlorinated and methylated benzoyl group makes it particularly effective in certain applications, such as herbicidal activity .

Properties

CAS No.

88562-15-6

Molecular Formula

C14H13ClO3

Molecular Weight

264.70 g/mol

IUPAC Name

2-(2-chloro-5-methylbenzoyl)cyclohexane-1,3-dione

InChI

InChI=1S/C14H13ClO3/c1-8-5-6-10(15)9(7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3

InChI Key

DSDOTEGZLUXIGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)C2C(=O)CCCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.